molecular formula C9H8ClFN2 B6206401 4-(2-fluorophenyl)-1H-imidazole hydrochloride CAS No. 2694728-39-5

4-(2-fluorophenyl)-1H-imidazole hydrochloride

Cat. No.: B6206401
CAS No.: 2694728-39-5
M. Wt: 198.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Fluorophenyl)-1H-imidazole hydrochloride is a chemical compound that features a fluorinated phenyl group attached to an imidazole ring, with the hydrochloride salt form enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)-1H-imidazole hydrochloride typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Fluorophenyl Group: The 2-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This can be achieved by reacting 2-fluorobenzonitrile with an appropriate imidazole precursor under basic conditions.

    Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)-1H-imidazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of imidazole N-oxides.

    Reduction: Reduction of the imidazole ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Nitrated or halogenated fluorophenyl-imidazole derivatives.

Scientific Research Applications

4-(2-Fluorophenyl)-1H-imidazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to the presence of the imidazole ring, which is known to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antifungal, antibacterial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, where the fluorinated phenyl group imparts unique properties like increased chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)-1H-imidazole hydrochloride depends on its specific application:

    Enzyme Inhibition: The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity.

    Receptor Modulation: The compound can interact with various receptors, altering their signaling pathways and leading to therapeutic effects.

    Antimicrobial Activity: The fluorophenyl group can enhance the compound’s ability to penetrate microbial cell membranes, leading to increased efficacy against pathogens.

Comparison with Similar Compounds

4-(2-Fluorophenyl)-1H-imidazole hydrochloride can be compared with other similar compounds, such as:

    4-(2-Chlorophenyl)-1H-imidazole hydrochloride: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.

    4-(2-Bromophenyl)-1H-imidazole hydrochloride: Contains a bromine atom, potentially leading to different pharmacokinetic properties.

    4-(2-Methylphenyl)-1H-imidazole hydrochloride: The methyl group can influence the compound’s lipophilicity and metabolic stability.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly impact its chemical and biological properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets.

Properties

CAS No.

2694728-39-5

Molecular Formula

C9H8ClFN2

Molecular Weight

198.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.